5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide
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Overview
Description
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide is a complex organic compound with the molecular formula C21H20F4N4O2. It is characterized by the presence of fluorine, trifluoromethyl, pyridine, piperidine, and indoline groups, making it a unique and versatile molecule in various scientific fields .
Preparation Methods
The synthesis of 5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Pyridine Group: This step involves the coupling of the trifluoromethyl pyridine group to the piperidine core using reagents like EDC (1.2 equiv), HOPO (0.1 equiv), MeCN, EtOH, and H2O.
Final Assembly: The final compound is assembled through a series of condensation and purification steps to yield the desired product.
Chemical Reactions Analysis
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl groups.
Condensation: Condensation reactions can be performed to form larger, more complex molecules
Scientific Research Applications
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, such as the calcitonin gene-related peptide (CGRP) receptor, which plays a role in pain signaling . Additionally, it may modulate other signaling pathways involved in inflammation and cellular responses .
Comparison with Similar Compounds
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide can be compared with other similar compounds, such as:
N-(1-(6-(Trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide: This compound has a similar structure but differs in the position of the trifluoromethyl group.
N-(1-(6-(Trifluoromethyl)pyridin-3-yl)carbonyl)piperidin-4-yl)indoline-1-carboxamide: This compound is structurally similar but lacks the fluorine atom.
Indoline derivatives: Various indoline derivatives exhibit similar biological activities and are used in medicinal chemistry.
Properties
Molecular Formula |
C21H20F4N4O2 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
5-fluoro-N-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C21H20F4N4O2/c22-15-2-3-17-13(11-15)5-10-29(17)20(31)27-16-6-8-28(9-7-16)19(30)14-1-4-18(26-12-14)21(23,24)25/h1-4,11-12,16H,5-10H2,(H,27,31) |
InChI Key |
JFQQLFLBVWENBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)N2CCC3=C2C=CC(=C3)F)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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